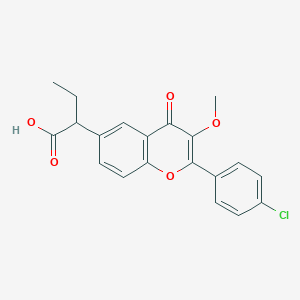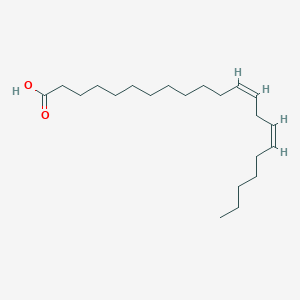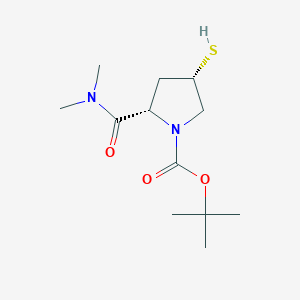
4-Bromo-2-fluoro-3-methoxybenzoic acid
Übersicht
Beschreibung
4-Bromo-2-fluoro-3-methoxybenzoic acid is a halogen substituted benzoic acid . It is used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoic acid involves several steps. It can be synthesized from 2-Fluorophenol . It is also used in the preparation of other compounds .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-3-methoxybenzoic acid consists of a benzene ring substituted with bromo, fluoro, methoxy, and carboxylic acid groups .Chemical Reactions Analysis
4-Bromo-2-fluoro-3-methoxybenzoic acid can undergo various reactions. For example, it can participate in palladium-mediated coupling with various aryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-fluoro-3-methoxybenzoic acid include a melting point of 168-170 °C, a boiling point of 331.0±42.0 °C (Predicted), and a density of 1.701±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Synthesis of Biaryl Intermediates
4-Bromo-2-fluoro-3-methoxybenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are important in the pharmaceutical industry and in materials science.
Halogen Substituted Benzoic Acid
4-Bromo-2-fluoro-3-methoxybenzoic acid is a halogen substituted benzoic acid . Halogenated benzoic acids are used in a wide range of applications, including as building blocks for complex organic synthesis and as intermediates in the production of pharmaceuticals.
Fluorinated Building Blocks
The presence of a fluorine atom in the compound makes it a potential candidate for use as a fluorinated building block . Fluorinated compounds are of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced lipophilicity.
Nucleophilic Aromatic Substitution
The fluoride substituent enables nucleophilic aromatic substitution . This type of reaction is widely used in organic synthesis to introduce a variety of functional groups into aromatic systems.
Fischer Esterification
3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Fischer esterification is a fundamental reaction in organic chemistry, used to convert carboxylic acids and alcohols into esters.
Preparation of Boronic Acids
4-Bromo-2-fluoro-3-methoxybenzoic acid may also be used in the preparation of boronic acids . Boronic acids are important reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s bromine and fluorine substituents may enable it to participate in nucleophilic aromatic substitution reactions . The methoxy group and the carboxylic acid group also contribute to its reactivity .
Biochemical Pathways
Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its predicted properties include a melting point of 168-170 °c, a boiling point of 3310±420 °C, and a density of 1701±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methoxybenzoic acid. For instance, it is sensitive to light and air , which could affect its stability and potency. Furthermore, the compound’s solubility in various solvents could influence its efficacy and bioavailability .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKKTOXWITJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582871 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194804-92-7 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)






![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)


![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
